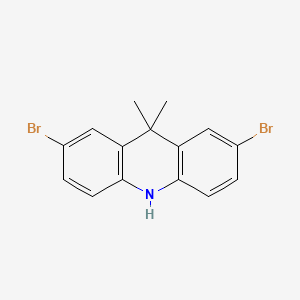

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

Description

BenchChem offers high-quality 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dibromo-9,9-dimethyl-10H-acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br2N/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDIPHRGWNTBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)NC3=C1C=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

CAS Number: 1333316-35-0

Abstract

This technical guide provides a comprehensive overview of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, a heterocyclic compound of significant interest in materials science and medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it explores its critical role as a key intermediate in the development of advanced organic electronic materials, particularly Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). The guide also discusses the potential applications of this scaffold in drug discovery, drawing from the established biological activities of related acridine derivatives. This document is intended for researchers, chemists, and professionals in the fields of materials science and drug development, providing expert insights into the synthesis and application of this versatile molecule.

Introduction: Unveiling a Key Building Block

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, also known as 2,7-dibromo-9,9-dimethylacridan, is a specialized organic molecule built upon a dihydroacridine core.[1] The strategic placement of two bromine atoms at the 2 and 7 positions, combined with two methyl groups at the 9-position, imparts unique electronic and steric properties to the molecule. These features make it an exceptionally valuable building block in the synthesis of complex organic structures.[2] While the dihydroacridine scaffold itself has been a subject of interest in medicinal chemistry for its biological activities, the 2,7-dibromo-9,9-dimethyl derivative has recently gained prominence as a crucial intermediate in the cutting-edge field of organic electronics.[3][4] Its primary application lies in the synthesis of host and emissive materials for high-performance OLEDs, particularly those utilizing TADF technology to achieve high efficiency.[2]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is essential for its effective handling, characterization, and application.

| Property | Value | Source(s) |

| CAS Number | 1333316-35-0 | [1][5] |

| Molecular Formula | C₁₅H₁₃Br₂N | [1][5] |

| Molecular Weight | 367.08 g/mol | [1][5] |

| IUPAC Name | 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine | [1] |

| Synonyms | 2,7-dibromo-9,9-dimethylacridan, 2,7-dibromo-9,10-dihydro-9,9-dimethyl-acridine | [1][5] |

| Appearance | White to light-yellow powder or crystals | |

| Purity | Typically ≥96% | [5] |

| Storage | Store in a cool, dark place (4°C recommended), protected from light. | [5] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of 9,9-disubstituted-9,10-dihydroacridines can be challenging, with some previously reported methods being susceptible to side reactions.[6][7][8] The following protocol is a robust and reliable method for the synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, based on the principles of the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[9] This multi-step synthesis is designed to ensure high purity and yield.

Overall Synthetic Scheme

Sources

- 1. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Acridine Core

The 9,10-dihydroacridine scaffold, particularly its 9,9-dimethyl substituted variant (DMAC), represents a cornerstone in modern materials science and medicinal chemistry. This rigid, electron-rich heterocyclic system serves as a powerful electron-donating moiety. The introduction of bromine atoms at the 2 and 7 positions creates 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine , a highly versatile intermediate. The bromine substituents act as strategic handles for sophisticated molecular engineering, enabling the construction of complex architectures through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, reactivity, and application, offering both foundational knowledge and practical protocols for researchers in the field.

Molecular Structure and Core Properties

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a white to light-yellow crystalline solid. Its core structure consists of a central dihydropyridine ring fused to two benzene rings, creating a folded, butterfly-like conformation. The two methyl groups at the C9 position prevent planarization and reduce intermolecular aggregation in the solid state, a crucial property for electronic applications. The bromine atoms at the C2 and C7 positions are the primary sites of reactivity for building more complex molecules.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1333316-35-0 | [1][2] |

| Molecular Formula | C₁₅H₁₃Br₂N | [1][2] |

| Molecular Weight | 367.08 g/mol | [1] |

| IUPAC Name | 2,7-dibromo-9,9-dimethyl-10H-acridine | [1] |

| Physical Form | White to light-yellow powder or crystals | |

| Purity | Typically ≥96% | [2] |

| Storage | 4°C, protect from light |[2] |

Caption: Molecular structure of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.

Synthesis and Purification

The synthesis of this key intermediate typically begins with the commercially available 9,9-dimethyl-9,10-dihydroacridine. The core is then subjected to an electrophilic aromatic substitution reaction, specifically bromination, to install bromine atoms at the electron-rich 2 and 7 positions of the acridine scaffold.

Protocol: Synthesis via Direct Bromination

This protocol describes a standard laboratory procedure for the synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.

Causality: The choice of a non-polar solvent like chloroform or dichloromethane is crucial as it solubilizes the starting material without reacting with bromine. The reaction is performed in the dark to prevent light-induced radical side reactions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.

Materials:

-

N-Bromosuccinimide (NBS) (2.2 eq.)

-

Dichloromethane (DCM) or Chloroform (anhydrous)

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: Dissolve 9,9-dimethyl-9,10-dihydroacridine in anhydrous DCM in a round-bottom flask wrapped in aluminum foil to exclude light.

-

Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated sodium thiosulfate solution to consume any excess bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a white solid.

Caption: Workflow for the synthesis of the title compound via bromination.

Chemical Reactivity: A Gateway to Functional Molecules

The true utility of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine lies in the reactivity of its two C-Br bonds. These sites are ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Expert Insight: The choice between Suzuki and Buchwald-Hartwig coupling depends on the desired final structure. For creating D-A-D (Donor-Acceptor-Donor) type molecules common in OLEDs, the dibrominated acridine can act as a central core to which two acceptor-boronic esters are attached via Suzuki coupling. Alternatively, it can be the donor itself, coupled to a central dihalogenated acceptor via Buchwald-Hartwig amination.

Caption: Key cross-coupling reaction pathways for functionalization.

Applications in Advanced Materials: Thermally Activated Delayed Fluorescence (TADF)

A primary application of this compound is as a building block for Thermally Activated Delayed Fluorescence (TADF) emitters, which are crucial for third-generation Organic Light-Emitting Diodes (OLEDs).

Mechanism of TADF: In OLEDs, electrical excitation produces both singlet (25%) and triplet (75%) excitons. Conventional fluorescent materials can only utilize the singlets, limiting internal quantum efficiency (IQE) to 25%. TADF materials overcome this by enabling an efficient process called reverse intersystem crossing (RISC), where non-emissive triplets are converted back into emissive singlets.[5][6] This requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[5]

Role of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: The DMAC core is an excellent electron donor. To achieve a small ΔEST, it is coupled with an electron acceptor moiety. The twisted geometry between the DMAC donor and the acceptor unit ensures spatial separation of the Highest Occupied Molecular Orbital (HOMO, located on the donor) and the Lowest Unoccupied Molecular Orbital (LUMO, on the acceptor). This minimal HOMO-LUMO overlap is the key to achieving a small ΔEST.[5][6]

Protocol: Synthesis of a TADF Emitter via Suzuki Coupling

This protocol provides a representative example of synthesizing a D-A-D type TADF emitter.[7][8]

Materials:

-

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq.)

-

Acceptor-functionalized boronic acid pinacol ester (2.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (4.0 eq.)

-

Toluene and Ethanol (3:1 mixture)

-

Deionized water

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: Assemble a Schlenk flask containing a stir bar and charge it with the dibromo-acridine, the boronic ester, and the palladium catalyst.

-

Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add the toluene/ethanol solvent mixture, followed by a 2M aqueous solution of K₂CO₃ via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours under the inert atmosphere.

-

Workup: After cooling to room temperature, add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the high-purity TADF emitter.

Potential in Life Sciences

While the primary modern application of this specific dibrominated compound is in materials science, the broader class of acridine derivatives has a long history in medicinal chemistry. Acridines are known to exhibit a range of biological activities, including:

-

Anticancer Properties: The planar structure of the acridine core allows it to intercalate between the base pairs of DNA, disrupting replication and transcription processes.

-

Antimicrobial Activity: Many acridine derivatives have shown efficacy against various bacterial strains.

The bromine atoms on 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine could serve as points for attaching pharmacophores or solubilizing groups, making it an interesting starting point for creating new libraries of compounds for drug discovery.

Conclusion and Future Outlook

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is more than just a chemical intermediate; it is an enabling building block for advanced functional materials. Its robust synthesis and predictable reactivity at the C-Br bonds make it an invaluable tool for chemists. The primary driver for its use is in the field of organic electronics, where the unique electronic and steric properties of the DMAC core are leveraged to create highly efficient TADF emitters for next-generation displays and lighting. Future research will likely focus on developing novel, cost-effective cross-coupling methodologies and exploring the full potential of this scaffold in other areas, such as photocatalysis and targeted therapeutics.

References

-

ResearchGate. (n.d.). Synthetic scheme of (i) 9,9-dimethyl-9,10-dihydroacridine, [Pd(OAc)2]3,.... Retrieved from [Link]

-

ResearchGate. (n.d.). Crystalline structure of the 9,10-dihydroacridine derivative (M1).... Retrieved from [Link]

-

Facile synthesis of multi-resonance ultra-pure-green TADF emitters based on bridged diarylamine derivatives for efficient OLEDs. (2021-05-13). Retrieved from [Link]

-

ResearchGate. (2001). (PDF) Crystal structure of 4,9-dimethyl-9,10-dihydroacridine, C15H15N. Retrieved from [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. Retrieved from [Link]

-

Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (n.d.). PubMed Central. Retrieved from [Link]

-

Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). Acridine, 9,10-dihydro-9,9-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 9,9-Dimethyl-9,10-dihydroacridine. Retrieved from [Link]

-

Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies | Request PDF. Retrieved from [Link]

-

Virtual Screening of TADF Emitters for Single-Layer OLEDs. (n.d.). Frontiers. Retrieved from [Link]

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (n.d.). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 9,10-Disubstituted Octafluoroanthracene Derivatives via Palladium-Catalyzed Cross-Coupling | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Retrieved from [Link]

-

MDPI. (n.d.). Optical and Electrochemical Properties of a Photosensitive Pyromellitic Diimide Derivative of Cymantrene. Retrieved from [Link]

-

MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

Sources

- 1. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Acridine, 9,10-dihydro-9,9-dimethyl- [webbook.nist.gov]

- 4. 9,9-Dimethyl-9,10-dihydroacridine | C15H15N | CID 22647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Virtual Screening of TADF Emitters for Single-Layer OLEDs [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, a key building block in the development of advanced organic electronic materials and a potential scaffold in medicinal chemistry. This document delves into the strategic considerations behind the chosen synthetic route, offering detailed, step-by-step protocols for each transformation. The synthesis is presented as a multi-step sequence, commencing with the construction of the acridone core via an Ullmann condensation, followed by the introduction of the gem-dimethyl functionality at the C9 position, and culminating in a regioselective bromination to yield the target compound. Mechanistic insights, characterization data, and critical experimental parameters are discussed to ensure reproducibility and facilitate further research and development.

Introduction

The 9,10-dihydroacridine scaffold is a privileged heterocyclic motif found in a variety of functional organic materials and biologically active compounds. The rigid, electron-rich tricyclic core imparts unique photophysical and electronic properties, making it an attractive component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Furthermore, the ability to functionalize the acridine backbone allows for the fine-tuning of these properties and the exploration of structure-activity relationships in drug discovery programs.

The target molecule, 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, is of particular interest due to the presence of bromine atoms at the 2 and 7 positions. These halogen substituents serve as versatile synthetic handles for subsequent cross-coupling reactions, enabling the introduction of a wide array of functional groups to modulate the electronic and steric characteristics of the molecule. The gem-dimethyl group at the 9-position enhances solubility and prevents oxidation to the corresponding acridinium species, thereby improving the stability of the dihydroacridine core.

This guide outlines a logical and field-proven synthetic approach to 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, emphasizing the rationale behind the selection of reagents and reaction conditions.

Overall Synthetic Strategy

The synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine can be efficiently achieved through a three-stage process. The first stage involves the construction of the foundational acridone skeleton. This is followed by the introduction of the characteristic gem-dimethyl group at the C9 position. The final stage is the regioselective bromination of the dihydroacridine core to yield the desired product.

Caption: Overall three-stage synthetic pathway.

Stage 1: Synthesis of the Acridone Core

The initial and crucial phase of this synthesis is the construction of the tricyclic acridone framework. This is reliably achieved through a two-step sequence involving an Ullmann condensation followed by an acid-catalyzed intramolecular cyclization.

Step 1.1: Ullmann Condensation to N-Phenylanthranilic Acid

The synthesis commences with the copper-catalyzed cross-coupling of o-chlorobenzoic acid and aniline, a classic example of the Ullmann condensation.[1][2] This reaction forms the pivotal intermediate, N-phenylanthranilic acid. The use of water as a solvent has been shown to be an efficient and environmentally benign alternative to traditional high-boiling organic solvents.[1]

Reaction Scheme:

Experimental Protocol:

-

To a round-bottomed flask equipped with a reflux condenser, add o-chlorobenzoic acid (15.6 g, 0.1 mol), aniline (18.6 g, 0.2 mol), anhydrous potassium carbonate (13.8 g, 0.1 mol), and copper powder (0.5 g).

-

Add 100 mL of water to the flask.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and make it alkaline with a 10% aqueous sodium hydroxide solution.

-

Extract the mixture with diethyl ether to remove unreacted aniline.

-

Acidify the aqueous layer with dilute hydrochloric acid until a precipitate forms.

-

Collect the precipitated N-phenylanthranilic acid by filtration, wash with cold water, and dry. The product can be recrystallized from ethanol/water to afford a white to off-white solid.

Step 1.2: Intramolecular Cyclization to Acridone

The N-phenylanthranilic acid is then subjected to an intramolecular Friedel-Crafts-type acylation to form the acridone ring system. Concentrated sulfuric acid is a common and effective reagent for this cyclodehydration.[2][3]

Reaction Scheme:

Experimental Protocol:

-

In a flask, dissolve N-phenylanthranilic acid (10.7 g, 0.05 mol) in concentrated sulfuric acid (50 mL) with stirring.

-

Heat the solution on a water bath at 100 °C for 4 hours.

-

Carefully pour the hot reaction mixture into 500 mL of boiling water.

-

Boil the resulting suspension for 5 minutes and then filter the yellow precipitate.

-

Wash the solid with hot water until the washings are neutral.

-

Dry the crude acridone. Recrystallization from a suitable solvent like glacial acetic acid or ethanol can be performed for higher purity.

Stage 2: Introduction of the Gem-Dimethyl Group

With the acridone core in hand, the next stage focuses on the installation of the gem-dimethyl group at the C9 position. This is achieved through a Grignard reaction, followed by a reduction step.

Step 2.1: Grignard Reaction with Methylmagnesium Bromide

The carbonyl group of acridone is susceptible to nucleophilic attack by a Grignard reagent. The addition of two equivalents of methylmagnesium bromide leads to the formation of a tertiary alcohol intermediate which, upon workup, can yield 9,9-dimethylacridone. However, a more direct route to the dihydroacridine involves the in-situ reduction of the intermediate. A more direct approach, as described in improved procedures for 9,9-disubstituted 9,10-dihydroacridines, involves the reaction of an N-phenylanthranilate ester with an excess of the Grignard reagent, which leads directly to the 9,9-dialkylated dihydroacridine.[4]

Reaction Scheme (Conceptual):

Experimental Protocol (Adapted from a similar procedure for 9,9-diethyl-9,10-dihydroacridine[4]):

-

Prepare a solution of methylmagnesium bromide (3.0 M in diethyl ether).

-

In a flame-dried, three-necked flask under an argon atmosphere, suspend acridone (9.75 g, 0.05 mol) in anhydrous diethyl ether (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution (50 mL, 0.15 mol, 3 equivalents) to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 9,9-Dimethyl-9,10-dihydroacridine. The product can be purified by column chromatography on silica gel or by recrystallization.

Stage 3: Regioselective Bromination

The final stage of the synthesis is the selective introduction of two bromine atoms at the 2 and 7 positions of the 9,9-dimethyl-9,10-dihydroacridine core. This is an electrophilic aromatic substitution reaction.

Directing Effects in the Dihydroacridine System

The regioselectivity of the bromination is governed by the directing effects of the substituents on the aromatic rings. The secondary amine (NH) group is a powerful activating and ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic system.[5][6] The alkyl groups on the benzene rings (part of the dihydroacridine system) are weakly activating and also ortho, para-directing. The positions para to the nitrogen atom (C2 and C7) are the most electronically enriched and sterically accessible, making them the preferred sites for electrophilic attack.

Caption: Analysis of directing effects for bromination.

Step 3.1: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic compounds.[7][8] The reaction can be carried out under mild conditions, often in a polar solvent.

Reaction Scheme:

Experimental Protocol:

-

Dissolve 9,9-dimethyl-9,10-dihydroacridine (10.45 g, 0.05 mol) in dichloromethane (200 mL) in a round-bottomed flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (18.7 g, 0.105 mol, 2.1 equivalents) portion-wise over 30 minutes with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate to quench any remaining NBS.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system such as ethanol or a mixture of dichloromethane and hexane to yield 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a solid.

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 9,9-Dimethyl-9,10-dihydroacridine | C15H15N | 209.29 | ~1.6 (s, 6H, 2xCH3), ~6.0 (br s, 1H, NH), ~6.8-7.4 (m, 8H, Ar-H)[1] | ~31.0 (C(CH3)2), ~36.0 (C9), ~114.0, ~120.0, ~126.0, ~128.0, ~140.0 (Ar-C)[1] |

| 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | 367.08 | ~1.55 (s, 6H), ~6.69 (d, 2H), ~7.40 (dd, 2H), ~7.69 (d, 2H), ~8.41 (s, 1H, NH) (Data for diiodo- analog[4]) | ~30.2, ~35.9, ~81.3, ~116.1, ~131.2, ~134.1, ~135.6, ~138.4 (Data for diiodo- analog[4]) |

Note: The NMR data for the final product is inferred from a closely related diiodo- derivative and may vary slightly.[4]

Conclusion

The synthetic pathway detailed in this technical guide provides a reliable and scalable method for the preparation of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. The strategy relies on well-established and high-yielding reactions, ensuring the accessibility of this valuable building block for researchers in organic electronics and medicinal chemistry. The careful consideration of directing effects in the final bromination step allows for the predictable and regioselective synthesis of the target molecule. The protocols provided herein are intended to serve as a robust starting point for laboratory synthesis and can be adapted and optimized for specific research needs.

References

-

Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. National Institutes of Health. [Link]

-

Synthesis of N-Phenylanthranilic Acids Using Water as Solvent. Taylor & Francis Online. [Link]

-

A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. [Link]

-

Acridone. Organic Syntheses. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Springer. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. ACS Publications. [Link]

-

Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. YouTube. [Link]

-

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N. PubChem. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

Sources

- 1. 9,9-Dimethyl-9,10-dihydroacridine | C15H15N | CID 22647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. rsc.org [rsc.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine structural formula

An In-depth Technical Guide to 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

Introduction: A Core Heterocyclic Building Block

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, also known as 2,7-dibromo-9,9-dimethylacridan, is a specialized heterocyclic organic compound built upon a dihydroacridine scaffold. The strategic placement of two bromine atoms at the 2 and 7 positions of the electron-rich acridine core renders it an exceptionally valuable and versatile intermediate in synthetic chemistry. While its direct applications are limited, its true significance lies in its role as a precursor for constructing more complex molecular architectures. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its utility for researchers in advanced materials and drug discovery. It has emerged as a crucial intermediate in the synthesis of advanced materials, particularly for thermally activated delayed fluorescence (TADF) emitters used in high-efficiency deep-blue Organic Light-Emitting Diodes (OLEDs)[1].

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the tricyclic 9,10-dihydroacridine system, which is hydrogenated at the 9 and 10 positions. A key feature is the gem-dimethyl group at the C9 position, which sterically shields the core and enhances the solubility and stability of its derivatives. The bromine atoms at the C2 and C7 positions are the primary sites for subsequent chemical modifications, typically through metal-catalyzed cross-coupling reactions.

The structural formula is:

(Note: This is a simplified 2D representation. The actual molecule is non-planar.)

Key Physicochemical Data

A summary of the compound's core properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2,7-dibromo-9,9-dimethyl-10H-acridine | [][3] |

| CAS Number | 1333316-35-0 | [][4] |

| Molecular Formula | C₁₅H₁₃Br₂N | [][3][5] |

| Molecular Weight | 367.08 g/mol | [][3][5] |

| Appearance | White to light-yellow powder or crystals | |

| Purity | Typically ≥97% | |

| SMILES | CC1(C2=C(C=CC(=C2)Br)NC3=C1C=C(C=C3)Br)C | [][5] |

| InChI Key | OJDIPHRGWNTBOO-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is achieved via electrophilic aromatic substitution on the 9,9-dimethyl-9,10-dihydroacridine precursor[6]. The nitrogen atom within the acridine ring is an activating group, directing electrophiles to the para positions (C2 and C7), which are electronically enriched. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.

Experimental Protocol

Objective: To synthesize 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine from 9,9-dimethyl-9,10-dihydroacridine.

Materials:

-

9,9-Dimethyl-9,10-dihydroacridine (1.0 eq.)[7]

-

N-Bromosuccinimide (NBS) (2.1 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 9,9-dimethyl-9,10-dihydroacridine (1.0 eq.) in anhydrous DMF. Protect the flask from light by wrapping it in aluminum foil, as acridine derivatives can be light-sensitive.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (2.1 eq.) portion-wise over 15-20 minutes. The slight excess of NBS ensures the complete dibromination of the starting material.

-

Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A new, less polar spot corresponding to the dibrominated product should appear, while the starting material spot diminishes.

-

Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane (3x). The organic layers are combined and washed sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate, is effective for separating the product from any mono-brominated intermediates and unreacted starting material.

-

Final Product: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to obtain 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as a white or light-yellow solid.

Synthesis Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 3. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,7-dibromo-9,9-dimethylacridan, CasNo.1333316-35-0 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. 6267-02-3|9,9-Dimethyl-9,10-dihydroacridine|BLD Pharm [bldpharm.com]

physical and chemical properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

An In-depth Technical Guide to the Physical and Chemical Properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

Introduction

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a specialized heterocyclic organic compound of significant interest to the materials science and organic electronics communities. Its rigid, electron-rich 9,9-dimethyl-9,10-dihydroacridine core serves as a powerful electron-donating moiety. The strategic placement of bromine atoms at the 2 and 7 positions provides reactive handles for constructing more complex molecular architectures through various cross-coupling reactions. This guide offers a comprehensive overview of its known physical, chemical, and spectroscopic properties, synthesis protocols, and applications, with a particular focus on its role as a key building block for advanced materials such as those exhibiting Thermally Activated Delayed Fluorescence (TADF).

Molecular Structure and Identification

The foundational structure consists of a tricyclic dihydroacridine system. The gem-dimethyl group at the C9 position enhances solubility and provides steric hindrance that can influence the electronic properties and molecular packing of its derivatives. This substitution also prevents oxidation at the 9-position, thereby increasing the stability of the core structure.

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine solubility data

An In-depth Technical Guide to the Solubility of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a key heterocyclic intermediate in the synthesis of advanced materials, particularly for applications in organic electronics such as thermally activated delayed fluorescence (TADF) emitters.[1] Its structural backbone, a substituted dihydroacridine, also finds relevance in the development of antioxidants and other specialty chemicals.[2][3] A thorough understanding of the solubility of this compound is paramount for its synthesis, purification, and application, directly impacting reaction kinetics, formulation, and material processing. This guide provides a comprehensive overview of the predicted solubility of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, alongside detailed experimental protocols for its quantitative determination.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃Br₂N | [4][5] |

| Molecular Weight | 367.08 g/mol | [4][5] |

| Appearance | White to light-yellow powder or crystals | [6] |

| Predicted LogP | 5.5945 | [4] |

The high predicted LogP value indicates a strong hydrophobic (lipophilic) character, suggesting poor solubility in aqueous solutions and a preference for non-polar organic solvents.[4]

Predicted Solubility Profile

While specific quantitative solubility data for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is not extensively published, a qualitative profile can be inferred from its structure and data on analogous compounds. The large, non-polar, and rigid tricyclic acridine core, combined with the two bromine substituents, dominates the molecule's character, making it largely insoluble in water. A structurally related compound is noted to be soluble in aromatic and chlorinated solvents, as well as ketones.[2]

Predicted Qualitative Solubility:

-

Insoluble: Water, aqueous buffers.

-

Slightly Soluble: Aliphatic hydrocarbons (e.g., hexane, petroleum ether).

-

Soluble: Aromatic hydrocarbons (e.g., benzene, toluene), chlorinated solvents (e.g., chloroform, dichloromethane), and polar aprotic solvents (e.g., acetone, tetrahydrofuran).

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocols are designed to provide a robust framework for researchers.

Qualitative Solubility Classification

This initial screening helps to quickly identify suitable solvent classes, following a standard organic chemistry methodology.[7][8][9]

Workflow for Qualitative Solubility Testing

Caption: A flowchart for systematic qualitative solubility analysis.

Protocol:

-

Water Solubility: To approximately 2-3 mg of the compound in a small test tube, add 0.5 mL of deionized water. Shake the tube vigorously for 60 seconds. Observe if the solid dissolves completely.[10]

-

Aqueous Base/Acid Solubility: If insoluble in water, use fresh samples to test for solubility in 5% aqueous NaOH and 5% aqueous HCl. Solubility in NaOH suggests an acidic functional group, while solubility in HCl indicates a basic functional group (like the secondary amine in the dihydroacridine core).[7][9]

-

Concentrated Acid Solubility: If the compound is insoluble in the above, test its solubility in cold, concentrated sulfuric acid. Many neutral compounds containing heteroatoms will dissolve in concentrated H₂SO₄.[9]

-

Organic Solvents: Test solubility in a range of organic solvents, from non-polar (hexane) to polar aprotic (acetone, THF, DMSO) and chlorinated (dichloromethane).

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[11]

Workflow for Shake-Flask Solubility Measurement

Caption: The process for quantitative solubility determination.

Protocol:

-

Preparation: Add an excess amount of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine to a series of vials, each containing a known volume of a selected solvent (e.g., 5 mL). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling and Analysis: Carefully withdraw a precise aliquot of the clear supernatant. To avoid precipitating the dissolved solid, this should be done isothermally. Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Quantification: Determine the concentration of the diluted sample using a pre-established calibration curve. Calculate the original solubility in units such as mg/mL or mol/L.

Factors Influencing Solubility

-

Solvent Polarity: Based on the "like dissolves like" principle, non-polar to moderately polar solvents are expected to be most effective.[11]

-

Temperature: The solubility of most solids in organic solvents increases with temperature. This can be leveraged during recrystallization for purification.

-

Purity: Impurities can affect the measured solubility of the compound.

Conclusion

References

Sources

- 1. Acridine, 2,7-dibroMo-9,10-dihydro-9,9-diMethyl- | 1333316-35-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1333316-35-0 [sigmaaldrich.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.ws [chem.ws]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a halogenated heterocyclic compound belonging to the acridine family. Acridine derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities, including their role as DNA intercalating agents and potential anticancer therapeutics.[1][2] The synthesis and characterization of novel acridine derivatives are crucial for the development of new therapeutic agents and advanced materials.[3][4] This guide provides a comprehensive overview of the known physicochemical properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine and presents a detailed, field-proven protocol for the experimental determination of its melting point, a critical parameter for compound identification, purity assessment, and formulation development.

Physicochemical Properties

A summary of the available physicochemical data for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is presented in the table below. It is important to note the discrepancy in the reported physical state of this compound, with some suppliers listing it as a solid and at least one as a liquid.[5] This highlights the necessity for experimental verification of its physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃Br₂N | PubChem[6] |

| Molecular Weight | 367.08 g/mol | PubChem[6] |

| IUPAC Name | 2,7-dibromo-9,9-dimethyl-10H-acridine | PubChem[6] |

| CAS Number | 1333316-35-0 | ChemScene[7] |

| Physical Form | White to light-yellow powder or crystals | Sigma-Aldrich |

| Purity | ≥96% | ChemScene[7] |

| Storage | 4°C, protect from light | ChemScene[7] |

Melting Point: A Critical, Undetermined Parameter

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a fundamental physical property used for:

-

Identification: Comparing the experimentally determined melting point with known values can help identify a compound.

-

Purity Assessment: Pure crystalline compounds typically have a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range.

As the melting point for 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is not documented, the following section provides a detailed protocol for its experimental determination.

Experimental Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point of a solid organic compound.

I. Instrumentation and Materials

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

-

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine sample

-

Reference standard with a known melting point in the expected range (optional, for calibration)

II. Sample Preparation

The proper preparation of the sample is critical for obtaining an accurate melting point. The sample must be completely dry and in the form of a fine powder to ensure uniform heat transfer.

Diagram of the Sample Preparation Workflow

Caption: Workflow for preparing a solid sample for melting point determination.

III. Step-by-Step Melting Point Determination

-

Initial Rapid Determination (Optional but Recommended):

-

Set the melting point apparatus to a rapid heating rate (e.g., 10-20°C per minute).

-

Insert the packed capillary tube.

-

Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

-

Accurate Melting Point Determination:

-

Use a fresh, properly packed capillary tube.

-

Set the heating rate to a slow, controlled rate (1-2°C per minute) once the temperature is within 15-20°C of the estimated melting point.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1-2°C.

-

Diagram of the Melting Point Determination Process

Caption: Step-by-step workflow for the experimental determination of a melting point.

Safety and Handling

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available safety data, the compound has the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary statements include avoiding breathing dust and ensuring adequate ventilation.[8] Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

While the melting point of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is not currently reported in the literature, this technical guide provides the essential physicochemical information and a robust, step-by-step protocol for its experimental determination. The accurate measurement of this fundamental property is a critical first step in the further investigation and application of this and other novel acridine derivatives in drug discovery and materials science.

References

-

Synthesis, Characterisation and Anticancer Study of Acridine derivatives. (2023). Informative Journals. [Link]

-

(PDF) Synthesis, Characterisation and Anticancer Study of Acridine derivatives. (2023). ResearchGate. [Link]

-

Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2021). MDPI. [Link]

-

A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES. CORE. [Link]

-

Acridine, 2,7-dibroMo-9,10-dihydro-9,9-diMethyl- Safety Data Sheets(SDS). lookchem. [Link]

-

Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. NIH. [Link]

-

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. PubChem. [Link]

Sources

- 1. informativejournals.com [informativejournals.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties [mdpi.com]

- 5. 2,7-DIBROMO-9,9-DIMETHYL-9,10-DIHYDROACRIDINE | CymitQuimica [cymitquimica.com]

- 6. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. lookchem.com [lookchem.com]

A Technical Guide to the Spectroscopic Characterization of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize the molecule 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers insights into the causality behind experimental choices and provides a framework for acquiring and interpreting high-quality spectroscopic data for this and structurally related compounds.

Introduction: The Significance of the Dihydroacridine Core

The 9,10-dihydroacridine scaffold is a privileged structure in medicinal chemistry and materials science. Its unique "butterfly" conformation and electron-rich nature make it a valuable component in the design of fluorescent probes, organic light-emitting diode (OLED) materials, and pharmacologically active agents[1]. The introduction of bromine atoms at the 2 and 7 positions, along with the gem-dimethyl substitution at the 9-position, significantly influences the molecule's steric and electronic properties, making a thorough spectroscopic analysis essential for its application and development. This guide will detail the expected outcomes and methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Optical Spectroscopy (UV-Vis Absorption and Fluorescence).

Molecular Structure and Predicted Spectroscopic Features

The fundamental properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (C₁₅H₁₃Br₂N) dictate its spectroscopic signature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃Br₂N | [2], [3] |

| Molecular Weight | 367.08 g/mol | [2], [3] |

| CAS Number | 1333316-35-0 | [2], [4] |

The C₂ symmetry of the molecule simplifies the expected NMR spectra, while the two bromine atoms will produce a highly characteristic isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The symmetry of the molecule means that only half of the protons are unique. The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for a spectrum recorded in a solvent like CDCl₃.

| Predicted δ (ppm) | Protons | Multiplicity | Integration | Rationale |

| ~ 8.0 - 8.5 | N-H | Broad Singlet | 1H | The N-H proton of a dihydroacridine is typically deshielded and may exhibit broadness due to quadrupolar coupling with the nitrogen nucleus and potential hydrogen bonding. |

| ~ 7.2 - 7.4 | H-1, H-8 | Doublet | 2H | These protons are ortho to the bromine atoms and will be deshielded. They are coupled to H-3 and H-6, respectively, resulting in a doublet. |

| ~ 7.0 - 7.2 | H-3, H-6 | Doublet of Doublets | 2H | Coupled to both H-1/H-8 and H-4/H-5, these protons will appear as a doublet of doublets. |

| ~ 6.8 - 7.0 | H-4, H-5 | Doublet | 2H | These protons are ortho to the nitrogen-bearing carbon and are coupled to H-3 and H-6, respectively. |

| ~ 1.6 | C(CH₃)₂ | Singlet | 6H | The two methyl groups are chemically equivalent and are not coupled to any other protons, resulting in a strong singlet. |

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, 8 distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Predicted δ (ppm) | Carbon Atoms | Rationale |

| ~ 140 - 145 | C-4a, C-5a | Quaternary carbons adjacent to the nitrogen atom. |

| ~ 130 - 135 | C-1, C-8 | Aromatic carbons ortho to the bromine atoms. |

| ~ 125 - 130 | C-3, C-6 | Aromatic CH carbons. |

| ~ 115 - 120 | C-2, C-7 | Carbons directly attached to bromine; their chemical shift is influenced by the heavy atom effect. |

| ~ 110 - 115 | C-4, C-5 | Aromatic carbons ortho to the nitrogen-bearing carbons. |

| ~ 35 - 40 | C (CH₃)₂ | The quaternary C-9 carbon. |

| ~ 30 - 35 | C(C H₃)₂ | The equivalent methyl carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound.

Expected Molecular Ion and Isotopic Pattern

For 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, the most informative feature in the mass spectrum is the molecular ion peak cluster. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of two bromine atoms will result in a characteristic triplet pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

| Ion | Expected m/z | Relative Intensity | Composition |

| [M]⁺ | ~365 | ~50% | C₁₅H₁₃(⁷⁹Br)₂N |

| [M+2]⁺ | ~367 | ~100% | C₁₅H₁₃(⁷⁹Br)(⁸¹Br)N |

| [M+4]⁺ | ~369 | ~50% | C₁₅H₁₃(⁸¹Br)₂N |

Note: The exact m/z values will depend on the ionization technique used. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental formula to within a few parts per million.

Predicted Fragmentation

Electron ionization (EI) would likely induce fragmentation. A primary and highly favorable fragmentation pathway would be the loss of a methyl group to form a stable acridinium ion.

-

[M - CH₃]⁺: A strong peak at m/z ~352 (and its corresponding isotopic peaks) would be expected, corresponding to the loss of one of the gem-dimethyl groups.

Optical Spectroscopy: UV-Vis Absorption and Fluorescence

The extended π-system of the dihydroacridine core suggests that the molecule will absorb UV and potentially visible light and may exhibit fluorescence.

UV-Vis Absorption

Based on structurally similar dihydroacridines, absorption maxima (λmax) are expected in the UV-A to near-visible region (300-400 nm). The exact position and intensity (molar absorptivity, ε) of these bands will be solvent-dependent.

Fluorescence Spectroscopy

Many dihydroacridine derivatives are known to be fluorescent, often exhibiting solvatochromism, where the emission wavelength shifts with solvent polarity[5]. It is anticipated that 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine will emit in the blue to green region of the spectrum (400-500 nm). The bromine atoms may, however, lead to some quenching of the fluorescence (the "heavy atom effect"), resulting in a lower fluorescence quantum yield compared to non-halogenated analogs.

Experimental Protocols

Acquiring high-quality, reproducible data is paramount. The following section provides standardized protocols.

General Sample Preparation

-

Purity: Ensure the sample is of high purity (≥97%), as impurities can significantly complicate spectral interpretation. Recrystallization or column chromatography may be necessary.

-

Solvents: Use high-purity spectroscopic grade solvents. For NMR, deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) are required. For optical spectroscopy, UV-grade solvents are essential.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~250 ppm, centered around 125 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Mass Spectrometry Acquisition

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of instruments can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

-

ESI-MS Parameters (Positive Ion Mode):

-

Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray.

-

Drying Gas (N₂): Set to a temperature of 200-300 °C.

-

Mass Range: Scan from m/z 100 to 500.

-

UV-Vis and Fluorescence Acquisition

-

Sample Preparation: Prepare a stock solution of known concentration. Create a series of dilutions in the desired solvent to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 for absorption). For fluorescence, more dilute solutions are typically used to avoid inner filter effects.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

-

UV-Vis Acquisition:

-

Blank: Use the same solvent in a matched quartz cuvette to record a baseline.

-

Scan Range: 200-600 nm.

-

Scan Speed: Medium.

-

-

Fluorescence Acquisition:

-

Excitation: Excite the sample at its main absorption maximum (λmax).

-

Emission Scan: Scan the emission from a wavelength slightly longer than the excitation wavelength to ~700 nm.

-

Slit Widths: Use narrow excitation and emission slit widths (e.g., 2-5 nm) to ensure good spectral resolution.

-

Data Analysis and Validation Workflow

The following diagram illustrates a self-validating workflow for the complete spectroscopic characterization of the target molecule.

Caption: Spectroscopic characterization workflow.

This workflow ensures that data from orthogonal techniques are cross-correlated. For instance, the molecular formula confirmed by HRMS must be consistent with the integration and number of signals observed in the NMR spectra.

Conclusion

References

-

Nakatsuji, S., et al. (2016). Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties. New Journal of Chemistry, 40(4), 3537-3543. Available at: [Link][5][6]

-

PubChem. (n.d.). 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Lee, S. K., et al. (2024). Photophysical properties of 9,9‐dimethyl‐9,10‐dihydroacridine‐functionalized salen–indium complexes: Effects of structural rigidity and number of donor substituents. Bulletin of the Korean Chemical Society, 45(12). Available at: [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1333316-35-0 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Initial Characterization of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

This document provides a comprehensive technical overview of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, a key molecular building block. Designed for researchers, chemists, and professionals in drug development and materials science, this guide delves into the essential aspects of its synthesis, purification, and initial characterization. Our focus is on the practical application of analytical techniques and the scientific rationale behind the procedural steps, ensuring a robust and reproducible characterization workflow.

Introduction and Strategic Importance

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a halogenated derivative of the 9,9-dimethyl-9,10-dihydroacridine core. The strategic placement of bromine atoms at the 2 and 7 positions makes it a versatile intermediate for further functionalization via cross-coupling reactions. Its primary significance lies in the field of organic electronics, where the dihydroacridine moiety serves as a potent electron-donating unit.[1][2] This compound is particularly crucial in the development of advanced materials such as Thermally Activated Delayed Fluorescence (TADF) emitters, which are essential for creating highly efficient deep-blue Organic Light-Emitting Diodes (OLEDs).[2][3][4]

The purpose of this guide is to establish a foundational understanding of the molecule's core properties and to provide a validated framework for its synthesis and characterization, enabling researchers to confidently utilize it in further synthetic applications.

Molecular Structure and Physicochemical Properties

The structural and physical properties of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine are fundamental to its reactivity and handling.

Caption: Molecular structure of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1333316-35-0 | [5][6] |

| Molecular Formula | C₁₅H₁₃Br₂N | [6][7] |

| Molecular Weight | 367.08 g/mol | [6][7] |

| IUPAC Name | 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine | [5] |

| Physical Form | White to light-yellow powder or crystals | [5] |

| Purity | Typically ≥96-97% | [5][6] |

| Solubility | Poor solubility in polar protic solvents (e.g., water, methanol). Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and ethers. | [8] |

| Storage Conditions | Store at 2-8°C, protected from light, in a dry, sealed container. | [6][9] |

Synthesis and Purification

The most direct and widely adopted method for preparing 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is through the electrophilic aromatic substitution of the parent compound, 9,9-dimethyl-9,10-dihydroacridine.

Causality Behind Experimental Choices:

-

Reactant: 9,9-dimethyl-9,10-dihydroacridine serves as the starting material. Its electron-rich aromatic rings are susceptible to electrophilic attack.[10][11]

-

Reagent: Molecular bromine (Br₂) is the electrophile. The reaction is typically performed in a chlorinated solvent like chloroform or dichloromethane, which can dissolve the starting material and is inert under the reaction conditions.

-

Stoichiometry: At least two equivalents of bromine are required to achieve dibromination. Using a slight excess (e.g., 3 equivalents as described in one procedure) can drive the reaction to completion.[3]

-

Quenching: The reaction is quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to neutralize any unreacted bromine.[3][12]

-

Purification: Column chromatography is the method of choice for purification. A non-polar eluent system, such as a mixture of hexane and dichloromethane or ethyl acetate, effectively separates the desired dibrominated product from the starting material and any monobrominated or polybrominated byproducts.[3][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acridine, 2,7-dibroMo-9,10-dihydro-9,9-diMethyl- | 1333316-35-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1333316-35-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | C15H13Br2N | CID 67414167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine [smolecule.com]

- 9. 1333316-35-0|2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine|BLD Pharm [bldpharm.com]

- 10. 9,9-Dimethyl-9,10-dihydroacridine | C15H15N | CID 22647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acridine, 9,10-dihydro-9,9-dimethyl- (CAS 6267-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. rsc.org [rsc.org]

Methodological & Application

Synthesis of High-Performance Thermally Activated Delayed Fluorescence (TADF) Emitters Utilizing 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: An Application Note and Protocol Guide

Introduction: The Central Role of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine in Next-Generation OLEDs

Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for the third generation of Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for expensive and rare heavy metals like iridium or platinum.[1][2] The key to TADF lies in the molecular design of emitters that possess a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This minimal energy difference allows for efficient reverse intersystem crossing (RISC), a process where non-emissive triplet excitons are converted into emissive singlet excitons through thermal energy, thereby maximizing light generation.[1]

At the heart of many high-performance TADF emitters is the 9,9-dimethyl-9,10-dihydroacridine (DMAC) moiety. Its strong electron-donating nature and sterically hindered, rigid structure make it an ideal building block for constructing molecules with the requisite charge-transfer character and spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[3][4] The commercially available precursor, 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine , serves as a versatile and crucial starting material for the synthesis of a wide array of TADF emitters. The two bromine atoms at the 2 and 7 positions provide reactive handles for the introduction of various electron-accepting units through well-established cross-coupling methodologies, enabling the precise tuning of the resulting emitter's photophysical properties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of TADF emitters using 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine. We will delve into the mechanistic rationale behind common synthetic strategies and provide step-by-step procedures for the preparation of a representative D-A-D (Donor-Acceptor-Donor) type TADF emitter.

Core Synthetic Strategies: Building the Donor-Acceptor Architecture

The construction of TADF emitters from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and a broad substrate scope. The two most pivotal reactions in this context are the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling .

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a common linkage in D-A type TADF emitters. In this reaction, the bromine atoms of the dihydroacridine precursor are substituted with an amine-containing acceptor moiety. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and preventing side reactions. Sterically hindered biarylphosphine ligands are often preferred as they promote the desired reductive elimination step in the catalytic cycle.

Suzuki-Miyaura Coupling: Creating the C-C Bond

The Suzuki-Miyaura coupling is another indispensable reaction for constructing TADF emitters, particularly for creating carbon-carbon bonds between the dihydroacridine donor and an acceptor core. This reaction involves the coupling of the dibromo-dihydroacridine with an organoboron compound (typically a boronic acid or ester) of the acceptor moiety. The reaction is known for its mild conditions and tolerance to a wide range of functional groups.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic approach for a D-A-D type TADF emitter using 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine as the donor precursor and a generic acceptor unit.

Caption: General workflow for the synthesis of D-A-D TADF emitters.

Detailed Experimental Protocol: Synthesis of a D-A-D TADF Emitter with a Triazine Acceptor

This protocol details the synthesis of a representative green TADF emitter, 10,10'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9,9-dimethyl-9,10-dihydroacridine) (TRZ-DDMAc) , via a Buchwald-Hartwig amination.[5][6] This D-A-D architecture utilizes the strong electron-donating 9,9-dimethyl-9,10-dihydroacridine and the electron-accepting triazine core.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 132716-01-9 | Various | Starting material. |

| 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine | - | Synthesized | Acceptor core. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Various | Palladium catalyst. Handle in a fume hood. |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 13716-12-6 | Various | Ligand. Air-sensitive, handle under inert atmosphere. |

| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | Various | Base. Moisture-sensitive, handle in a glovebox or under inert gas. |

| Anhydrous Toluene | 108-88-3 | Various | Reaction solvent. Dry and deoxygenate before use. |

| Dichloromethane (DCM) | 75-09-2 | Various | For extraction and chromatography. |

| Hexane | 110-54-3 | Various | For chromatography. |

| Silica Gel | 7631-86-9 | Various | For column chromatography. |

Reaction Setup and Procedure

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 eq), 9,9-dimethyl-9,10-dihydroacridine (2.2 eq), and sodium tert-butoxide (3.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add anhydrous, degassed toluene to the flask. Then, add the palladium catalyst, Pd₂(dba)₃ (0.05 eq), and the ligand, P(t-Bu)₃ (0.2 eq), under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

-